2,4-diiodo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
2,4-DIIODO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that features multiple functional groups, including iodophenol, morpholine, nitrophenyl, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIIODO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multi-step organic reactions The process may start with the iodination of phenol, followed by the formation of the triazine ring through cyclization reactions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenol and morpholine groups.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting the nitro group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Alkyl halides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Materials Science: In the development of advanced materials with specific properties.
Chemical Research: As a reagent or intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Diiodophenol: A simpler analog with only the iodophenol group.
Morpholine derivatives: Compounds containing the morpholine ring.
Triazine derivatives: Compounds with the triazine ring structure.
Uniqueness
The uniqueness of 2,4-DIIODO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL lies in its combination of multiple functional groups, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H18I2N8O4 |
---|---|
Molecular Weight |
688.2 g/mol |
IUPAC Name |
2,4-diiodo-6-[(E)-[[4-morpholin-4-yl-6-(3-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H18I2N8O4/c21-13-8-12(17(31)16(22)9-13)11-23-28-19-25-18(24-14-2-1-3-15(10-14)30(32)33)26-20(27-19)29-4-6-34-7-5-29/h1-3,8-11,31H,4-7H2,(H2,24,25,26,27,28)/b23-11+ |
InChI Key |
XOBJJGALAWKAHM-FOKLQQMPSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)I)I)O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)I)I)O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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